
1-Butyl-1,4-diazepane
Übersicht
Beschreibung
1-Butyl-1,4-diazepane is a biochemical used for proteomics research . It is a nitrogen-containing seven-membered heterocyclic compound .
Synthesis Analysis
The synthesis of 1,4-diazepanes has been a subject of interest for many researchers. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis
The molecular formula of this compound is C9H20N2, and its molecular weight is 156.27 .Chemical Reactions Analysis
1,4-Diazepines are associated with a wide range of biological activities. Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H20N2, and its molecular weight is 156.27 .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
1-Butyl-1,4-diazepane and its derivatives are involved in the synthesis of various compounds with potential pharmacological applications. For instance, they are key intermediates in the synthesis of Rho-kinase inhibitors, such as K-115 (Gomi et al., 2012), and σ1 receptor ligands, where specific substituents in the 1, 2, and 4 positions of 1,4-diazepanes result in high σ1 affinity (Fanter et al., 2017).
Catalyst Development
This compound derivatives are also utilized in the development of catalysts. Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane types, have been studied for their efficiency in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Structural Chemistry
In structural chemistry, the synthesis and characterization of N,N'-disubstituted-1,4-diazepanes highlight the conformational flexibility of these compounds, which is significant in understanding their chemical behavior (Ramirez-Montes et al., 2012). Similarly, new 1,4-diazepin-5-ones and their reduction products, synthesized under microwave irradiation, contribute to the growing knowledge of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
Drug Resistance Mechanisms
This compound has been investigated for its potential role in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli, a mechanism that could influence antibiotic resistance (Casalone et al., 2020).
Medicinal Chemistry
In medicinal chemistry, specific 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showcasing their potential in treating diseases related to calcium channel dysregulation (Gu et al., 2010). Additionally, aryl 1,4-diazepane compounds have been identified as potent and selective cannabinoid receptor 2 agonists, indicating their possible use in the development of novel treatments (Zindell et al., 2011).
Wirkmechanismus
While the specific mechanism of action for 1-Butyl-1,4-diazepane is not mentioned in the search results, 1,4-diazepines, in general, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
Safety and Hazards
Zukünftige Richtungen
1,4-Diazepines have significant importance due to their biological activities. They could be explored for potential use in the pharmaceutical industries . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years , indicating a promising future direction in the field of organic synthesis.
Eigenschaften
IUPAC Name |
1-butyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-7-11-8-4-5-10-6-9-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLJZCPRQGUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373805 | |
| Record name | 1-butyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-75-8 | |
| Record name | 1-butyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3619-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



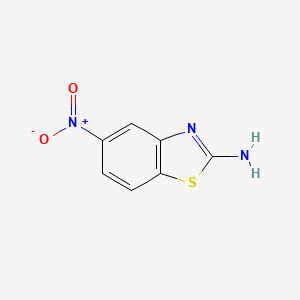
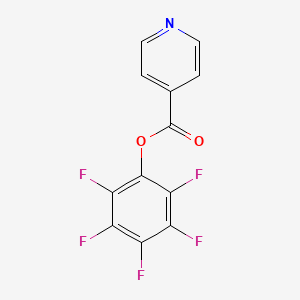
![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)
![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)
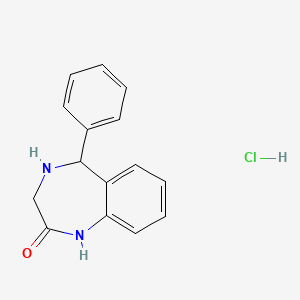

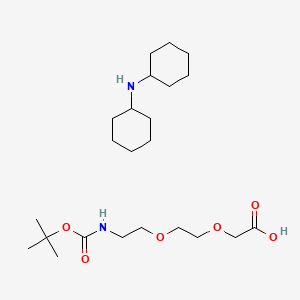
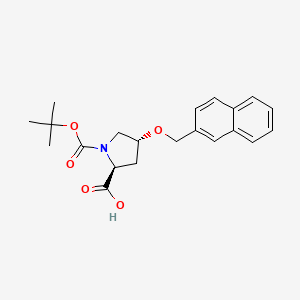

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)

